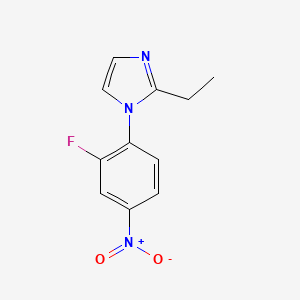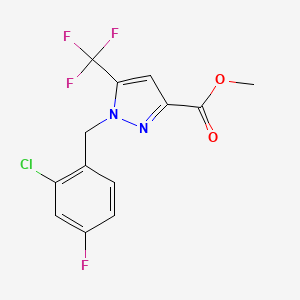![molecular formula C9H10F2N6S B10902832 5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902832.png)
5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving an azide and an alkyne.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Final Coupling and Sulfide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially leading to the formation of a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: The compound’s unique electronic properties could make it useful in the development of new materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the triazole ring are likely to play key roles in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanesulfonic acid
- 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole
Uniqueness
5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both a difluoromethyl group and a triazole ring, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10F2N6S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H10F2N6S/c1-2-16-5-6(3-12-16)4-13-17-8(7(10)11)14-15-9(17)18/h3-5,7H,2H2,1H3,(H,15,18)/b13-4+ |
InChI Key |
QPJVZZARJLMWGV-YIXHJXPBSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
CCN1C=C(C=N1)C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902749.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B10902753.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10902754.png)
![N-(2,3-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902762.png)
![4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10902765.png)
![2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate](/img/structure/B10902769.png)

![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10902786.png)

![N'-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B10902795.png)
![4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10902808.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10902826.png)
![N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine](/img/structure/B10902827.png)
